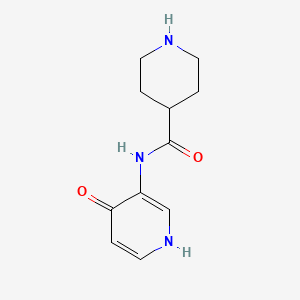

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10-3-6-13-7-9(10)14-11(16)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIXQTGOBQHCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CNC=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . Industrial production methods focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It has been studied for its antiviral activity against human coronaviruses, including SARS-CoV-2 . Additionally, piperidine derivatives are widely used in the pharmaceutical industry for designing drugs due to their biological activity . They are also used in the synthesis of biologically active molecules and as intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has shown antiviral activity by inhibiting the replication of coronaviruses in vitro . The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs.

- Heterocyclic Additions : Pyrimidine (Compound 8) or oxazole (7hh) rings enhance planar rigidity, favoring interactions with kinase or viral entry targets .

- Biphenyl and Aryl Modifications : Fluorinated or chlorinated aryl groups (e.g., Compound 4, 7hh) improve metabolic stability and target binding through hydrophobic and halogen-bonding interactions .

Physicochemical and Pharmacokinetic Properties

- Solubility : Hydroxyl and carboxylic acid groups (e.g., Compound 25 in ) enhance aqueous solubility but may limit blood-brain barrier penetration.

- Metabolic Stability : Fluorine or chlorine substituents (e.g., 7hh, Compound 4) reduce oxidative metabolism, improving half-life .

- Synthetic Feasibility : Yields vary widely (18–82%), with solid derivatives (e.g., 27g) being more amenable to formulation than oily products (e.g., 7p) .

Biological Activity

N-(4-hydroxypyridin-3-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure substituted with a hydroxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is essential for its therapeutic effects. For instance, it binds to the active sites of target enzymes, blocking their function and potentially leading to tumor suppression and modulation of metabolic pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits activity against Mycobacterium tuberculosis, with promising minimum inhibitory concentration (MIC) values suggesting efficacy in treating tuberculosis infections .

Structure-Activity Relationship (SAR)

The SAR studies have focused on modifying the piperidine and hydroxypyridine components to enhance potency and selectivity. For example, variations in substituents on the piperidine ring have been explored to improve pharmacokinetic properties while retaining biological activity.

| Compound | MIC (µM) | Comments |

|---|---|---|

| This compound | 6.3 - 23 | Effective against M. tuberculosis |

| Analog 1 | 2.0 | Improved activity with specific substitutions |

| Analog 2 | 21 | Modest activity; further optimization required |

Study on Antitubercular Activity

A high-throughput screening study evaluated the antitubercular potential of various compounds, including this compound. The results indicated that this compound had an MIC range similar to other known antitubercular agents, making it a candidate for further development .

Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against several types of cancer cells, showing IC50 values indicating its potential as an anticancer agent:

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| A549 | 4.29 | Lung cancer |

| MCF-7 | 25.76 | Breast cancer |

These findings suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.